molecular formula C13H17FO2 B7868494 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one CAS No. 1094748-76-1

1-(5-Fluoro-2-methoxyphenyl)hexan-1-one

Cat. No.: B7868494
CAS No.: 1094748-76-1
M. Wt: 224.27 g/mol
InChI Key: PITTZRGDXFQDKO-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)hexan-1-one is an organic compound characterized by a fluorine atom and a methoxy group attached to a benzene ring, which is further connected to a hexan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of 5-fluoro-2-methoxybenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Grignard Reaction: Another approach is to react 5-fluoro-2-methoxybenzene with ethyl magnesium bromide to form the corresponding Grignard reagent, which is then reacted with hexanoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are employed to enhance the reaction rates and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles, leading to the replacement of the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, and heat.

  • Reduction: LiAlH₄, ether solvent, and low temperatures.

  • Substitution: Strong nucleophiles like sodium amide (NaNH₂) in liquid ammonia.

Major Products Formed:

  • Oxidation: 1-(5-Fluoro-2-methoxyphenyl)hexanoic acid.

  • Reduction: 1-(5-Fluoro-2-methoxyphenyl)hexanol.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.

  • Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

  • Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-methoxyphenyl)hexan-1-one: Similar structure but with a different position of the fluorine atom.

  • 1-(3-Fluoro-2-methoxyphenyl)hexan-1-one: Another positional isomer with distinct chemical properties.

  • 1-(5-Fluoro-3-methoxyphenyl)hexan-1-one: Different positions of both fluorine and methoxy groups.

Uniqueness: 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one is unique due to the specific arrangement of its fluorine and methoxy groups, which can influence its reactivity and biological activity compared to its isomers.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application hold promise for future advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-3-4-5-6-12(15)11-9-10(14)7-8-13(11)16-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITTZRGDXFQDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280615
Record name 1-(5-Fluoro-2-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094748-76-1
Record name 1-(5-Fluoro-2-methoxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094748-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-2-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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